3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid
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Overview
Description
3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a cyanophenyl group, a thiomorpholine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the phosphorylation of 2-chloroethyl methyl ether with various secondary diarylphosphines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free reactions and fusion methods are common in industrial settings to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)propionic acid: Shares the cyanophenyl group but differs in the rest of the structure.
1,3,4-Oxadiazoles: Known for their biological activities and used in medicine and agriculture.
Indole derivatives: Possess diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-9(2)17-12(18)8-21-14(15(19)20)13(17)11-5-3-10(7-16)4-6-11/h3-6,9,13-14H,8H2,1-2H3,(H,19,20) |
InChI Key |
OPRDVBRVINVKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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